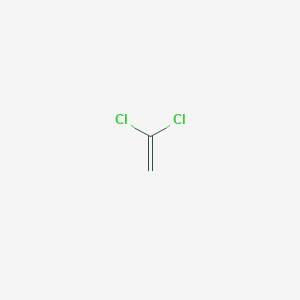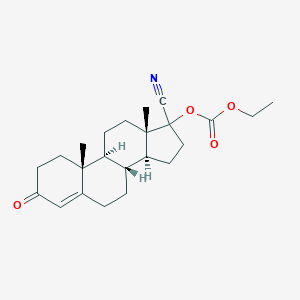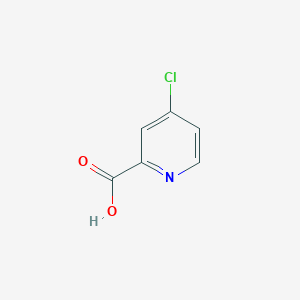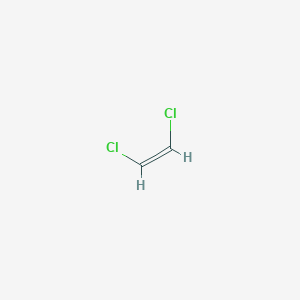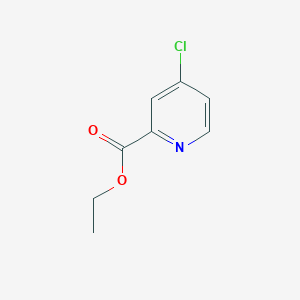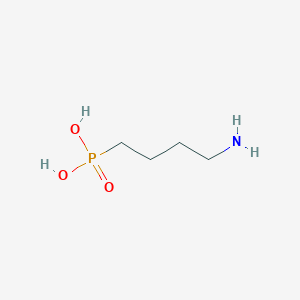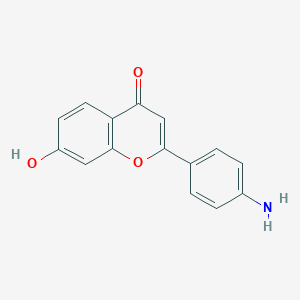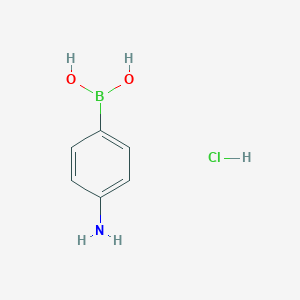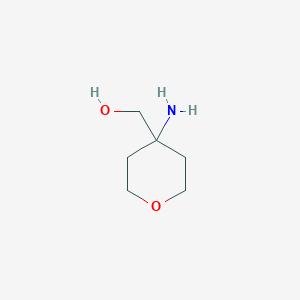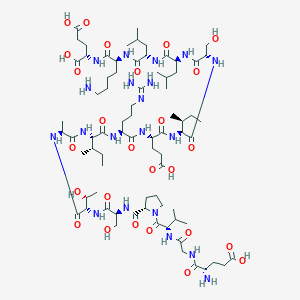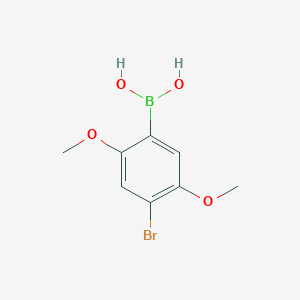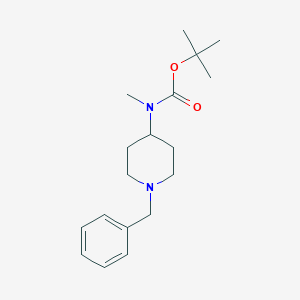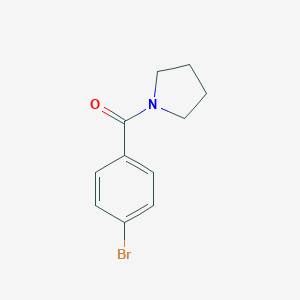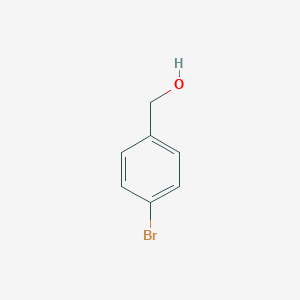![molecular formula C10H14O B151734 1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI) CAS No. 129026-21-7](/img/structure/B151734.png)
1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI), also known as Indene carboxaldehyde, is a chemical compound that has been widely studied due to its potential applications in the field of organic synthesis and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde has been studied in various biological systems. In anti-inflammatory activity, it has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by suppressing the activation of nuclear factor-κB (NF-κB) signaling pathway. In antimicrobial activity, it has been reported to disrupt the cell membrane of bacteria and fungi, leading to cell death. In anticancer activity, it has been reported to induce apoptosis and inhibit the growth of cancer cells by suppressing the expression of anti-apoptotic proteins.
Effets Biochimiques Et Physiologiques
1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde has been reported to exhibit various biochemical and physiological effects in different biological systems. In animal studies, it has been reported to reduce inflammation, improve cognitive function, and protect against liver damage. In cell culture studies, it has been reported to inhibit the growth of cancer cells, reduce oxidative stress, and enhance wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde in lab experiments include its high purity, good stability, and ease of synthesis. However, its limitations include its low solubility in water, which may limit its use in aqueous systems, and its potential toxicity, which may require careful handling and disposal.
Orientations Futures
For the study of 1H-1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde include further investigation of its biological activities and mechanisms of action, development of new synthetic methods for its preparation, and exploration of its potential applications in various fields, including drug discovery, materials science, and environmental chemistry.
In conclusion, 1H-1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde is a promising compound that has been widely studied for its potential applications in the field of organic synthesis and medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde can be synthesized using various methods, including the Pechmann condensation reaction, Friedel-Crafts acylation, and the Vilsmeier-Haack reaction. The Pechmann condensation reaction involves the reaction of salicylaldehyde with acid anhydrides, while Friedel-Crafts acylation involves the reaction of indene with acetyl chloride. The Vilsmeier-Haack reaction involves the reaction of indene with N,N-dimethylformamide and phosphorus oxychloride. These methods have been reported to yield high purity and good yields of 1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde.
Applications De Recherche Scientifique
1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde has been widely studied for its potential applications in the field of organic synthesis and medicinal chemistry. It has been used as a starting material for the synthesis of various organic compounds, including indene derivatives, heterocyclic compounds, and chiral compounds. In medicinal chemistry, 1H-1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)-4-carboxaldehyde has been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer activities.
Propriétés
Numéro CAS |
129026-21-7 |
|---|---|
Nom du produit |
1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI) |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(3aS,4S,7aR)-2,3,3a,4,5,7a-hexahydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C10H14O/c11-7-9-5-1-3-8-4-2-6-10(8)9/h1,3,7-10H,2,4-6H2/t8-,9+,10-/m0/s1 |
Clé InChI |
DVHNTRZYIBVUCZ-AEJSXWLSSA-N |
SMILES isomérique |
C1C[C@@H]2C=CC[C@@H]([C@H]2C1)C=O |
SMILES |
C1CC2C=CCC(C2C1)C=O |
SMILES canonique |
C1CC2C=CCC(C2C1)C=O |
Synonymes |
1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



